1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
This compound is a urea derivative featuring a benzodiazepine core substituted with a 5-fluoro-2-methylphenyl group and a 1-methyl-2-oxo-5-phenyl moiety. Its structure combines a benzodiazepine scaffold—a class known for modulating central nervous system (CNS) targets—with a urea linker, which often enhances binding affinity and selectivity for receptors such as cholecystokinin (CCK) or GABAA .
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c1-15-12-13-17(25)14-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLBYAKASPODRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
YM022 is characterized by a complex structure that includes a benzodiazepine core. Its molecular formula is C22H22FN3O2, and it has a molecular weight of approximately 377.43 g/mol. The compound's structure is essential for its interaction with biological targets.
YM022 functions as a highly selective non-peptide antagonist at the CCK-B receptor. It exhibits a potent inhibitory effect on gastrin-induced gastric acid secretion and histidine decarboxylase activation, which are critical processes in gastrointestinal physiology. The compound's affinity for the CCK-B receptor is notably high, with values of 68 pM and 63 nM for CCK-B and CCK-A receptors, respectively .
Pharmacological Effects
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Gastrointestinal Effects :
- YM022 effectively inhibits gastric acid secretion induced by gastrin, showcasing its potential therapeutic application in managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
- Long-lasting effects have been observed after a single subcutaneous injection, indicating a prolonged duration of action .
- Neuropharmacological Activity :
Case Studies
Research has highlighted the efficacy of YM022 in various experimental models:
- In Vivo Studies : In animal models, YM022 demonstrated significant inhibition of gastric acid secretion when administered prior to gastrin stimulation. This finding underscores its potential utility in clinical settings for managing gastric hypersecretion disorders.
- Neuroscience Applications : Investigations into the role of CCK in pain modulation have revealed that antagonism of the CCK-B receptor can alter pain responses, suggesting that YM022 may have applications in pain management therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs (Table 1).
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural similarity.
Key Findings:
In contrast, methyl groups (e.g., Analog 1 and 4) primarily influence lipophilicity and metabolic pathways.
Steric Considerations : The 2,4-dimethylphenyl group in Analog 4 introduces steric bulk, which could reduce off-target interactions but may also limit access to certain binding pockets .
Solubility and Bioavailability : Analog 2’s tetrazolyl group (in ) likely improves aqueous solubility compared to the target compound, which lacks strongly polar substituents.
Safety Profiles : Analog 3 (CAS: 1796893-17-8) includes explicit safety guidelines (e.g., P210: “Keep away from heat/sparks”), suggesting higher reactivity or flammability risks compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
